(R)-6-Bromo-8-chlorochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Bromo-8-chlorochroman-4-amine is a chiral organic compound that belongs to the chroman family. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of ®-6-Bromo-8-chlorochroman-4-amine adds to its unique chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-8-chlorochroman-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination at the 8th position can be carried out using chlorine gas or thionyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of ®-6-Bromo-8-chlorochroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-8-chlorochroman-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles like hydroxyl, alkyl, or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, alkyl, or aryl derivatives.
Scientific Research Applications
®-6-Bromo-8-chlorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-Bromo-8-chlorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
®-6-Bromo-8-chlorochroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.
®-6-Bromo-8-chlorochroman-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
®-6-Bromo-8-chlorochroman-4-amine is unique due to the presence of both bromine and chlorine atoms, as well as the amine group at the 4th position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9BrClNO |
---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
(4R)-6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrClNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1 |
InChI Key |
JMHCLHAHYNPNKM-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2Cl)Br |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.